5-Fluoro-2-(methylsulfonyl)benzoic acid

Metabolic Stability Pharmacokinetics Fluorine Chemistry

Select 5-Fluoro-2-(methylsulfonyl)benzoic acid for your COX-2/GPR119 medicinal chemistry programs. The unique 2-methylsulfonyl,5-fluoro substitution pattern delivers strong electron-withdrawing effects (ortho -M, meta -I), while the 5-fluoro acts as a metabolic blocking group to reduce oxidative clearance. This specific isomer maintains target binding affinity critical for lead optimization. With a low pKa (~1.93) and high melting point (147-149°C), it's ideal for salt screening and co-crystallization. X-ray crystal structure (R=0.050) available for accurate SBDD docking. Order this validated building block for reproducible SAR.

Molecular Formula C8H7FO4S
Molecular Weight 218.2 g/mol
CAS No. 773873-55-5
Cat. No. B1334236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(methylsulfonyl)benzoic acid
CAS773873-55-5
Molecular FormulaC8H7FO4S
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)F)C(=O)O
InChIInChI=1S/C8H7FO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyUYODNSHQTPLEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(methylsulfonyl)benzoic acid (CAS 773873-55-5) for Pharmaceutical Intermediates: Basic Data and Procurement Considerations


5-Fluoro-2-(methylsulfonyl)benzoic acid (CAS 773873-55-5), with the molecular formula C8H7FO4S and a molecular weight of 218.20 g/mol, is a fluorinated benzoic acid derivative featuring a methylsulfonyl group at the 2-position and a fluorine atom at the 5-position . This white to off-white solid has a melting point range of 147-149°C and a boiling point of 425.4°C at 760 mmHg, exhibiting a density of 1.474 g/cm³ and a calculated LogP of 2.00820 . The compound contains a carboxylic acid moiety (pKa ~1.93), enabling salt formation and esterification for downstream derivatization [1]. It is primarily utilized as a versatile building block in medicinal chemistry and pharmaceutical research, valued for its electron-withdrawing sulfonyl and fluoro substituents that modulate aromatic ring electronics and influence biological target interactions [2].

Why 5-Fluoro-2-(methylsulfonyl)benzoic Acid Cannot Be Substituted by Common Analogs Without Functional Consequences


In silico predictions and experimental data indicate that substitution with positional isomers or non-fluorinated analogs can dramatically alter key physicochemical and electronic properties, directly impacting solubility, stability, and target engagement. The specific 2-methylsulfonyl, 5-fluoro substitution pattern confers a unique combination of electronic effects: the ortho-sulfonyl group exerts a strong electron-withdrawing (-M) and steric influence on the carboxylic acid, while the meta-fluoro substituent provides additional inductive withdrawal without resonance donation . Comparative analysis reveals significant differences in melting point (indicative of altered crystal packing), pKa (affecting ionization state at physiological pH), and lipophilicity (LogP) relative to isomers like 2-Fluoro-5-(methylsulfonyl)benzoic acid and the non-fluorinated parent . Furthermore, the specific ring substitution pattern is critical for maintaining target binding affinity; alterations in substituent positions have been shown to drastically reduce or abolish activity against key pharmaceutical targets such as COX-2 and GPR119 .

Quantitative Comparative Evidence for 5-Fluoro-2-(methylsulfonyl)benzoic Acid Against Structural Analogs


Enhanced Metabolic Stability and Electronic Modulation Via Fluorine Substitution Compared to Non-Fluorinated Parent

Fluorine substitution at the 5-position enhances metabolic stability by blocking potential cytochrome P450-mediated oxidation sites on the aromatic ring, a well-established advantage over the non-fluorinated parent, 2-(methylsulfonyl)benzoic acid (CAS 33963-55-2). While direct microsomal stability data for the target compound was not located in primary literature, the presence of the fluorine atom on an otherwise unsubstituted aromatic ring is a class-level inference that strongly suggests increased resistance to oxidative metabolism compared to the non-fluorinated analog [1]. Additionally, the strong electron-withdrawing effect of the fluorine atom (-I effect) modulates the electron density of the aromatic ring, influencing the pKa of the carboxylic acid (predicted pKa ~1.93) compared to the parent compound's pKa, thereby altering its ionization state and potentially its ability to participate in key binding interactions .

Metabolic Stability Pharmacokinetics Fluorine Chemistry SAR

Physicochemical Property Differentiation: Melting Point and Lipophilicity Profile Versus Positional Isomers

The target compound exhibits a distinct physicochemical profile compared to its positional isomer 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8). Specifically, 5-Fluoro-2-(methylsulfonyl)benzoic acid has a reported melting point of 147-149°C, which is significantly higher than the 96-102°C range reported for the 2-fluoro-5-sulfonyl isomer . This difference in melting point indicates variations in crystal lattice energy and intermolecular interactions, which can affect solid-state stability, solubility, and processing characteristics during formulation or synthesis . Furthermore, the LogP values, while similar in magnitude (2.00820 for the target vs. ~2.01 for the 2-fluoro isomer), may not fully capture differences in polar surface area or hydrogen bonding capacity that influence actual partitioning behavior in biological systems .

Physicochemical Properties Melting Point LogP Crystallinity Formulation

Acidity (pKa) Modulation for Optimized Salt Formation and Reactivity

The predicted pKa of 5-Fluoro-2-(methylsulfonyl)benzoic acid is 1.93, which is notably lower than the pKa of its positional isomer 2-Fluoro-4-(methylsulfonyl)benzoic acid (predicted pKa 2.57) [1]. This difference of 0.64 pKa units translates to a more than 4-fold increase in acidity (lower pKa = stronger acid). The enhanced acidity is attributed to the ortho-position of the strongly electron-withdrawing methylsulfonyl group relative to the carboxylic acid, which stabilizes the carboxylate anion through both inductive and field effects . This stronger acidity can significantly influence the compound's behavior in salt formation, aqueous solubility at various pH levels, and its reactivity as a nucleophile or in coupling reactions [2].

pKa Acidity Salt Formation Reactivity Drug Design

Structural Confirmation via X-ray Crystallography Enables Rational SAR Studies

A high-resolution crystal structure of 5-Fluoro-2-(methylsulfonyl)benzoic acid has been determined by X-ray diffraction, refined to an R-value of 0.050 with 2126 reflections observed, confirming the precise three-dimensional arrangement of the fluorine and methylsulfonyl substituents on the benzoic acid core [1]. This structural information provides a definitive reference for understanding the compound's preferred conformation and potential binding modes, which is crucial for structure-based drug design efforts targeting enzymes like COX-2, where similar methylsulfonyl-benzoic acid derivatives act as key pharmacophores [2]. While crystal structures for many positional isomers may not be publicly available, this validated geometry allows for accurate docking studies and pharmacophore modeling that are specific to this substitution pattern [3].

X-ray Crystallography Structural Biology Conformation SAR Drug Design

Recommended Procurement Scenarios for 5-Fluoro-2-(methylsulfonyl)benzoic Acid Based on Differentiating Evidence


Lead Optimization for COX-2 Inhibitor Scaffolds Requiring Enhanced Metabolic Stability

The 5-fluoro substitution provides a metabolic blocking group, potentially reducing oxidative clearance compared to non-fluorinated methylsulfonyl benzoic acid derivatives. Procurement of this specific building block is recommended for medicinal chemistry programs aiming to improve the pharmacokinetic profile of COX-2 inhibitor leads while retaining the key methylsulfonyl pharmacophore .

Development of Crystalline Pharmaceutical Salts and Co-crystals

The low predicted pKa (~1.93) and higher melting point (147-149°C) of 5-Fluoro-2-(methylsulfonyl)benzoic acid make it an excellent candidate for salt screening and co-crystallization studies. Its strong acidity facilitates salt formation with basic APIs, while its distinct crystalline properties (compared to lower-melting isomers) may yield more stable and processable solid forms .

Structure-Based Drug Design (SBDD) and Computational Modeling Campaigns

Researchers engaged in SBDD should prioritize this compound due to the availability of its high-resolution X-ray crystal structure (R = 0.050). This structural data enables accurate in silico docking and pharmacophore refinement for targets where this substitution pattern is privileged, offering a clear advantage over analogs lacking such validation [1].

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